

Technical Guide: Research Applications of 2-Hydroxy-3,5,4'-trichlorobenzophenone

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Compound of Interest

Compound Name:	2-Hydroxy-3,5,4'-trichlorobenzophenone
CAS No.:	99585-50-9
Cat. No.:	B6331720

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Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Environmental Scientists, and Photochemists[1]

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 61445-55-4) is a polychlorinated benzophenone derivative characterized by a phenolic hydroxyl group at the ortho position relative to the carbonyl bridge.[1] This structural motif confers dual functionality:

- **Photochemical Stability:** The ortho-hydroxyl group facilitates Excited State Intramolecular Proton Transfer (ESIPT), allowing the molecule to dissipate UV energy as heat, a property characteristic of benzophenone-type UV absorbers.[1]
- **Bioactivity:** The specific trichloro-substitution pattern (3,5-dichloro on the phenolic ring; 4'-chloro on the distal ring) enhances lipophilicity and mimics the pharmacophore of potent antimicrobial agents like triclosan and hexachlorophene, making it a valuable scaffold for antimicrobial and antifungal research.[1]

This guide outlines the synthesis, mechanistic pathways, and experimental protocols for utilizing this compound in drug discovery and photochemical stability studies.

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6]

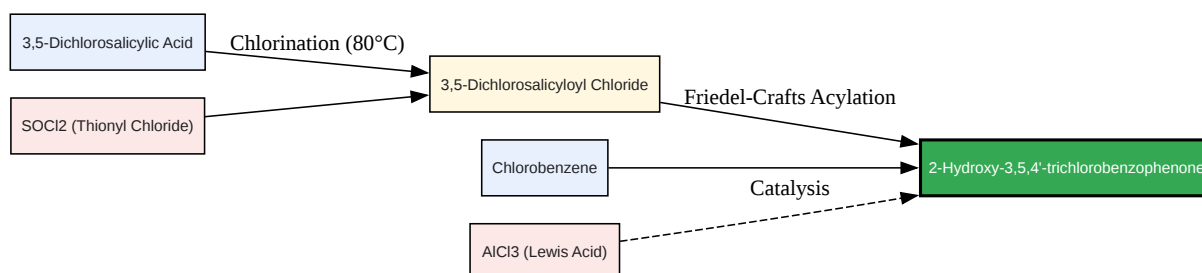
Structural Analysis[1]

- IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)(4-chlorophenyl)methanone[1]
- Molecular Formula: $C_{13}H_7Cl_3O_2$ [1][2]
- Molecular Weight: 301.55 g/mol [1][2]
- Key Features:
 - Intramolecular H-Bond: Between C2-OH and C=O[1] (Essential for UV absorption).[1][3]
 - Lipophilic Halogens: Three chlorine atoms increase logP, facilitating cell membrane penetration.

Retrosynthetic Analysis & Synthesis Protocol

The most regioselective route to **2-Hydroxy-3,5,4'-trichlorobenzophenone** involves the Friedel-Crafts acylation of chlorobenzene with 3,5-dichlorosalicylic acid derivatives.[1]

Synthesis Diagram (Graphviz)



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Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Objective: Synthesize 5.0 g of **2-Hydroxy-3,5,4'-trichlorobenzophenone**.

- Acid Chloride Formation:
 - In a 100 mL round-bottom flask, dissolve 3,5-dichlorosalicylic acid (3.5 g, 16.9 mmol) in anhydrous toluene (30 mL).
 - Add thionyl chloride (2.5 mL, 34 mmol) dropwise followed by a catalytic amount of DMF (2 drops).
 - Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.^[1]
 - Evaporate solvent in vacuo to obtain the crude acid chloride.^[1]
- Friedel-Crafts Acylation:
 - Resuspend the crude acid chloride in chlorobenzene (20 mL), which acts as both reagent and solvent.
 - Cool the mixture to 0°C in an ice bath.
 - Add anhydrous Aluminum Chloride (AlCl₃) (2.5 g, 18.7 mmol) in small portions over 20 minutes. Caution: Exothermic.^[1]
 - Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.
 - Monitor: TLC (Hexane:Ethyl Acetate 8:2) should show conversion of the starting material.^[1]
- Work-up & Purification:
 - Quench the reaction by pouring onto crushed ice/HCl mixture (100 g ice + 10 mL conc. HCl).

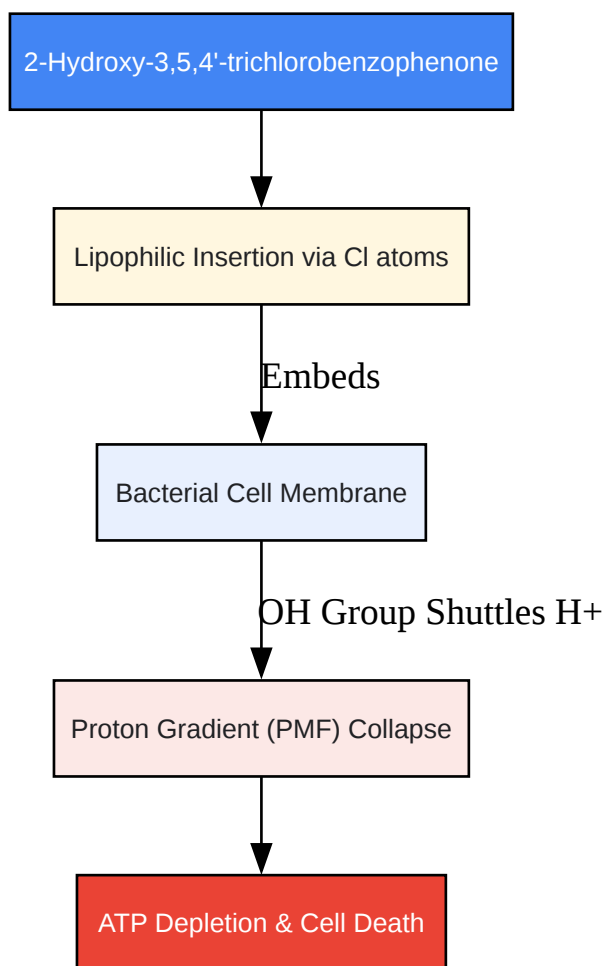
- Extract with dichloromethane (3 x 50 mL).[1]
- Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.
- Recrystallization: Purify the solid residue using hot ethanol or a hexane/ethanol mixture.[1]
- Yield Expectation: ~65-75% as pale yellow crystals.[1]

Research Application: Antimicrobial Scaffold

Mechanism of Action

Polychlorinated phenols and benzophenones exhibit antimicrobial activity primarily through protonophore uncoupling.[1] The lipophilic chlorine atoms allow the molecule to insert into the bacterial cell membrane.[1] The phenolic hydroxyl group then disrupts the proton gradient (PMF), leading to ATP depletion and cell death.[1]

Mechanism Diagram (Graphviz)



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Figure 2: Proposed mechanism of antimicrobial action via membrane uncoupling.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the efficacy against *S. aureus* (Gram-positive) and *E. coli* (Gram-negative).[1]

- Preparation: Prepare a stock solution of the compound (10 mg/mL) in DMSO.
- Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

- Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard, diluted 1:100) to each well. Final volume: 200 μ L.
- Controls:
 - Positive Control:[1] Triclosan or Ciprofloxacin.[1]
 - Negative Control:[1] DMSO vehicle only.[1]
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]
- Validation: Plate 10 μ L from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity.

Research Application: Photostability & UV Absorption[1]

Photochemical Mechanism (ESIPT)

The compound acts as a UV filter due to the Excited State Intramolecular Proton Transfer (ESIPT).[1] Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming a keto-tautomer.[1] This tautomer relaxes to the ground state by releasing energy as heat, regenerating the original enol form. This cycle prevents UV damage to the substrate.[1]

Experimental Protocol: UV-Vis Characterization

Objective: Determine the

and photostability.

- Solvent Selection: Prepare 10 μ M solutions in Ethanol (polar) and Cyclohexane (non-polar) to observe solvatochromic shifts.
- Scan: Record UV-Vis spectrum from 200 nm to 400 nm.
 - Expected

: ~290–300 nm (UV-B region) and ~325–340 nm (UV-A region).[1]

- Photostability Test:
 - Place the solution in a quartz cuvette.
 - Irradiate with a Solar Simulator (Xenon arc lamp) for 60 minutes.
 - Record spectra every 10 minutes.
 - Result Analysis: A stable compound will show <5% loss in absorbance intensity.[1]
Degradation indicates potential photosensitization risks.[1]

Summary of Physicochemical Properties

Property	Value (Estimated/Experimental)	Relevance
Molecular Weight	301.55	Small molecule drug range
LogP (Lipophilicity)	~5.2 - 5.8	High membrane permeability; potential bioaccumulation
H-Bond Donors	1 (Phenolic OH)	Key for receptor binding & ESIPT
H-Bond Acceptors	2 (C=O, OH)	Interaction with target enzymes
Melting Point	108-109°C	Solid handling characteristics
pKa	~7.0 - 7.5	Phenolic acidity enhanced by electron-withdrawing Cl groups

References

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